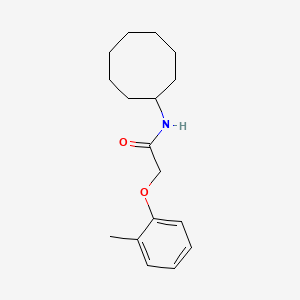![molecular formula C17H21NO2S B5874012 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. JNJ-7925476 has been extensively studied for its potential applications in the treatment of sleep disorders, obesity, and drug addiction.
Wirkmechanismus
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. By blocking the orexin-2 receptor, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine promotes wakefulness and reduces food intake and body weight.
Biochemical and Physiological Effects:
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to increase wakefulness and locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin-2 receptor in regulating sleep-wake cycles, appetite, and energy expenditure. However, one limitation is that 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in the treatment of sleep disorders, obesity, and drug addiction. Another direction is to develop more potent and selective orexin-2 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, future research could focus on understanding the molecular mechanisms underlying the effects of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine on wakefulness, appetite, and drug-seeking behavior.
Synthesemethoden
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylsulfonyl chloride with 4-methylpiperidine in the presence of a base to form the intermediate 4-methyl-1-[(2-naphthyl)sulfonyl]piperidine. This intermediate is then treated with methylmagnesium bromide to introduce the methyl group at the 7-position of the naphthyl ring, resulting in the formation of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been studied extensively for its potential applications in the treatment of sleep disorders, obesity, and drug addiction. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to promote wakefulness and increase locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
Eigenschaften
IUPAC Name |
4-methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-7-9-18(10-8-13)21(19,20)17-6-5-15-4-3-14(2)11-16(15)12-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFXEDJGOSPYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)

![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5873983.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)